molecular formula C10H14BBrO2 B3058769 (2-Bromo-5-(tert-butyl)phenyl)boronic acid CAS No. 916747-52-9

(2-Bromo-5-(tert-butyl)phenyl)boronic acid

Cat. No.: B3058769
CAS No.: 916747-52-9
M. Wt: 256.93 g/mol
InChI Key: VJXTZFJQNHGDIG-UHFFFAOYSA-N
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Description

(2-Bromo-5-(tert-butyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a brominated phenyl ring with a tert-butyl substituent. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-(tert-butyl)phenyl)boronic acid typically involves the bromination of 5-(tert-butyl)phenylboronic acid. The process begins with the lithiation of 5-(tert-butyl)phenylboronic acid using n-butyllithium, followed by the addition of bromine to introduce the bromine atom at the 2-position of the phenyl ring. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-5-(tert-butyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenylboronic acid.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents are employed.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

    Oxidation: Phenols or oxygenated derivatives.

    Reduction: Phenylboronic acid derivatives.

Scientific Research Applications

(2-Bromo-5-(tert-butyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Medicine: It plays a role in the synthesis of boron-containing compounds for boron neutron capture therapy (BNCT), a cancer treatment method.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (2-Bromo-5-(tert-butyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid group transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

  • (3-(tert-butyl)phenyl)boronic acid
  • 4-tert-Butylphenylboronic acid
  • 5-Bromo-2-thienylboronic acid

Comparison: (2-Bromo-5-(tert-butyl)phenyl)boronic acid is unique due to the presence of both a bromine atom and a tert-butyl group on the phenyl ring. This combination provides distinct reactivity and steric properties, making it particularly useful in specific synthetic applications. In contrast, similar compounds may lack either the bromine or tert-butyl group, resulting in different reactivity and applications.

Properties

IUPAC Name

(2-bromo-5-tert-butylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BBrO2/c1-10(2,3)7-4-5-9(12)8(6-7)11(13)14/h4-6,13-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXTZFJQNHGDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(C)(C)C)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BBrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475498
Record name Boronic acid, B-[2-bromo-5-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916747-52-9
Record name B-[2-Bromo-5-(1,1-dimethylethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916747-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-bromo-5-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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